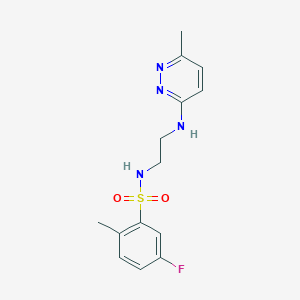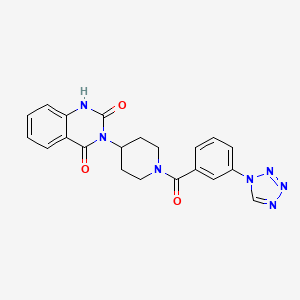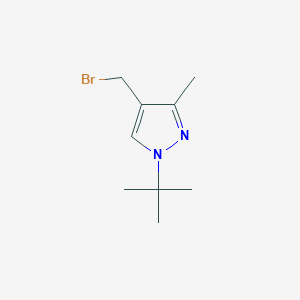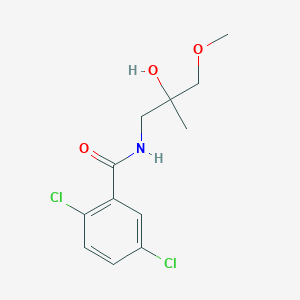
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTS is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide is thought to exert its effects by modulating the activity of ion channels, specifically the TRPV1 and TRPA1 channels. These channels are involved in a variety of physiological processes, including pain sensation and inflammation. By modulating the activity of these channels, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide may have potential as a therapeutic agent for a range of conditions.
Biochemical and Physiological Effects:
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of ion channel activity, modulation of neurotransmitter release, and inhibition of cancer cell growth. These effects make (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide a valuable tool for researchers studying a wide range of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide in lab experiments is its ability to modulate ion channel activity, making it a valuable tool for studying the function of these channels in a variety of biological processes. However, one limitation of using (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide. One area of interest is the development of new compounds based on the (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide scaffold, with potential therapeutic applications in a range of conditions. Another area of interest is the further study of the mechanisms underlying the effects of (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide on ion channel activity, which may lead to a better understanding of the role of these channels in physiological processes. Additionally, the potential use of (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide as an anti-cancer agent warrants further investigation.
Synthesemethoden
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride with ammonia or an amine. Other methods involve the reaction of 2,2-dimethyl-1,3-dioxolane with methanesulfonic acid and subsequent reaction with an amine.
Wissenschaftliche Forschungsanwendungen
(6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been found to modulate the activity of certain ion channels, making it a valuable tool for studying the function of these channels in the brain. In cancer research, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. In drug discovery, (6,6-Dimethyltetrahydro-2H-pyran-2-yl)methanesulfonamide has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
(6,6-dimethyloxan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPFVFKNZUSLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CS(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
![3-[(4-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B2853084.png)



![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)

![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)
